BenchChemオンラインストアへようこそ!

3-[(3-Bromobenzyl)oxy]piperidine hydrochloride

Dopamine D4 receptor (D4R) Structure-activity relationship (SAR) Benzyloxypiperidine scaffold

3-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a halogenated piperidine derivative (molecular formula C₁₂H₁₇BrClNO, MW 306.62–306.64 g/mol) featuring a meta-bromobenzyl ether substituent at the 3-position of the piperidine ring. The compound is available as the hydrochloride salt with a minimum purity specification of 95% (or ≥98% from select vendors), and is supplied for research and development use as a synthetic intermediate or pharmacological probe.

Molecular Formula C12H17BrClNO
Molecular Weight 306.62 g/mol
CAS No. 1219977-35-1
Cat. No. B1440749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromobenzyl)oxy]piperidine hydrochloride
CAS1219977-35-1
Molecular FormulaC12H17BrClNO
Molecular Weight306.62 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OCC2=CC(=CC=C2)Br.Cl
InChIInChI=1S/C12H16BrNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H
InChIKeyFOTLXMJVUFFECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromobenzyl)oxy]piperidine hydrochloride (CAS 1219977-35-1): A Meta-Brominated Piperidine Ether for Medicinal Chemistry and Chemical Biology Procurement


3-[(3-Bromobenzyl)oxy]piperidine hydrochloride is a halogenated piperidine derivative (molecular formula C₁₂H₁₇BrClNO, MW 306.62–306.64 g/mol) featuring a meta-bromobenzyl ether substituent at the 3-position of the piperidine ring [1]. The compound is available as the hydrochloride salt with a minimum purity specification of 95% (or ≥98% from select vendors), and is supplied for research and development use as a synthetic intermediate or pharmacological probe . The meta-bromine substitution and the 3-oxy-piperidine regiochemistry confer distinct electronic, steric, and hydrogen-bonding properties that differentiate this scaffold from its positional isomers and the unsubstituted benzyloxy analogs.

Why 3-[(3-Bromobenzyl)oxy]piperidine Hydrochloride Cannot Be Casually Replaced by Other Piperidine Ethers


Piperidine ethers with benzyloxy substituents can display widely divergent target-binding profiles depending on the position of the ether linkage (3- vs. 4-oxy), the presence and position of halogen substitution on the phenyl ring, and the salt form employed. For example, the 3-benzyloxypiperidine scaffold has been characterized as a dopamine D4 receptor (D4R) antagonist with Ki values in the 5.8–337.5 nM range, and subtle modifications to the benzyl ring or N-alkyl group shift D4R affinity by >50-fold and alter selectivity against σ1 and other dopamine receptor subtypes [1]. The introduction of a meta-bromine atom further modulates electron density, lipophilicity (calculated LogP), and metabolic stability, meaning that 3-[(3-bromobenzyl)oxy]piperidine cannot be considered functionally equivalent to the des-bromo analog, the para-bromo isomer, or the 4-oxy regioisomer without experimental verification . In an analogous pepsin-inhibition system, a 3-alkoxy-4-arylpiperidine bearing a 4-bromobenzyloxy group exhibited a Kd of 1.4 ± 0.2 µM and demonstrated conformation-selective binding that is absent at acidic pH—behavior not shared by the canonical inhibitor pepstatin A [2]. These examples illustrate that within the piperidine ether chemotype, even single-atom or positional changes produce non-interchangeable pharmacological outcomes.

Quantitative Differentiation of 3-[(3-Bromobenzyl)oxy]piperidine Hydrochloride (CAS 1219977-35-1) Against Its Closest Analogs


Regioisomeric Differentiation: 3-Oxy vs. 4-Oxy Piperidine Linkage and Its Impact on Dopamine D4 Receptor Binding Affinity

In a systematic evaluation of benzyloxypiperidine-based D4R antagonists, the 3-oxy regioisomer scaffold demonstrated D4R Ki values ranging from 165.5 nM to 337.5 nM (compounds 8o, 9a, 9b), with the N-methylimidazo[1,2-a]pyridine derivative (9a) achieving a Ki of 167.0 nM and significantly improved human liver microsome stability (hCLINT <23.1 mL/min/kg) compared to the unsubstituted N-benzyl lead compound 1, which exhibited a Ki of 5.8 nM but suffered from high intrinsic clearance (hCLINT = 71.9 mL/min/kg) [1]. The 4-oxypiperidine regioisomers (e.g., 9a–9j) showed a distinct SAR with respect to N-alkyl substitution and consistently displayed superior metabolic stability, indicating that the position of the ether oxygen on the piperidine ring is a critical determinant of both target potency and ADME properties [1]. Although the published data do not yet include the 3-bromo-substituted analog, the meta-bromine introduced on the benzyl ring of 3-[(3-bromobenzyl)oxy]piperidine is expected to further modulate D4R binding through halogen-π interactions and altered lipophilicity, providing a differentiated chemical starting point relative to both the 4-oxy regioisomer and the des-bromo parent scaffold.

Dopamine D4 receptor (D4R) Structure-activity relationship (SAR) Benzyloxypiperidine scaffold

Halogen Position Effect: Meta-Bromobenzyl vs. Para-Bromobenzyl in Piperidine Ether Pepsin Inhibition

A 3-alkoxy-4-arylpiperidine analog bearing a para-bromobenzyloxy group, (3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine, was characterized as a competitive pepsin inhibitor with a Kd of 1.4 ± 0.2 µM determined by stopped-flow fluorescence displacement of a fluorescent statine probe [1]. This compound displays a unique pH-inhibition profile: inhibition is maximal when a group with pKa 4.8 ± 0.2 is deprotonated and a group with pKa 5.9 ± 0.2 is protonated, and no inhibition is observed at acidic pH—in stark contrast to pepstatin A, which is maximally active at low pH [1]. The target compound, 3-[(3-bromobenzyl)oxy]piperidine, differs in three key structural features: (i) the bromine is at the meta rather than para position of the benzyl ring; (ii) the piperidine ring lacks the 4-aryl substitution; and (iii) the salt form is the hydrochloride. The shift from para- to meta-bromine alters the dipole moment and steric profile of the benzyl group, which is predicted to affect both the binding orientation and the pH-dependent ionization behavior observed in the pepsin system, making the meta-bromo compound a structurally distinct probe for aspartic protease conformational studies.

Aspartic protease inhibition Pepsin Conformation-selective inhibitor

Salt Form and Purity Differentiation: Hydrochloride Salt vs. Free Base for Solution-Phase and Formulation Applications

3-[(3-Bromobenzyl)oxy]piperidine is commercially available in two forms: the free base (CAS 1121634-26-1; C₁₂H₁₆BrNO; MW 270.17 g/mol) and the hydrochloride salt (CAS 1219977-35-1; C₁₂H₁₇BrClNO; MW 306.62–306.64 g/mol) . The hydrochloride salt, by virtue of protonation of the piperidine nitrogen, exhibits substantially higher aqueous solubility compared to the free base, which is critical for biochemical assays conducted at physiological pH. Vendor specifications for the hydrochloride salt range from 95% (AKSci, Chemenu) to ≥98% (MolCore), with the higher-purity grade (NLT 98%) being recommended for quantitative pharmacological studies where trace impurities may confound dose-response measurements . The free base (MW 270.17) has a different molecular weight, LogP, and solubility profile, making direct molar-to-molar substitution in established protocols invalid without correction for the salt factor.

Salt form selection Aqueous solubility Chemical procurement specification

Meta-Bromine Electronic Effects: Calculated vs. Measured Physicochemical Property Differentiation from the Des-Bromo Analog

Introduction of a meta-bromine substituent onto the benzyl ring of 3-benzyloxypiperidine is predicted to increase LogP by approximately 0.9–1.1 units based on the Hansch π constant for bromine (π = 0.86 for meta-substitution) and to increase the topological polar surface area (TPSA) from 21.3 Ų to the same value (as the oxygen and nitrogen contributions dominate TPSA) [1]. The des-bromo analog 3-(benzyloxy)piperidine hydrochloride (MW 227.73 g/mol) has a calculated LogP of ~2.28, whereas 3-[(3-bromobenzyl)oxy]piperidine hydrochloride has a higher computed XLogP3 (predicted ~3.2–3.3) consistent with the bromine contribution [1][2]. The increased lipophilicity of the meta-bromo compound may enhance blood-brain barrier penetration in CNS-targeted programs while also potentially increasing CYP450-mediated metabolism, creating a differentiated ADME profile versus the des-bromo parent that must be empirically profiled rather than assumed. Additionally, the meta-bromine serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification that is not accessible with the unsubstituted benzyl analog.

Lipophilicity (LogP) Hansch substituent constants Metabolic stability prediction

Vendor Purity Grading and ISO Certification: Differentiated Supply Chain for GLP/QC-Compliant Research

Among vendors supplying 3-[(3-bromobenzyl)oxy]piperidine hydrochloride, MolCore offers a premium grade with purity NLT 98% and ISO-certified quality management, positioning this supply source for use in pharmaceutical R&D and quality control applications that demand documented traceability . Standard purity of 95% from other vendors (AKSci, Chemenu) is sufficient for general synthetic intermediate use, but the 3-percentage-point purity differential may represent the presence of de-brominated byproducts, positional isomers, or residual starting materials that can confound biological assay interpretation . The ISO certification additionally ensures batch-to-batch consistency and full documentation (Certificate of Analysis, MSDS) required for regulatory-facing preclinical development.

Quality assurance ISO certification Procurement compliance

Optimal Application Scenarios for 3-[(3-Bromobenzyl)oxy]piperidine Hydrochloride (CAS 1219977-35-1) Based on Differentiation Evidence


Dopamine D4 Receptor Antagonist Lead Optimization Using Meta-Bromo-3-Oxypiperidine Scaffolds

The 3-[(3-bromobenzyl)oxy]piperidine scaffold provides a regioisomerically defined starting point for D4R antagonist medicinal chemistry, building on established SAR showing that 3-oxypiperidine regioisomers achieve D4R Ki values of 165.5–337.5 nM and that N-alkyl substitution tunes both potency and liver microsome stability [1]. The meta-bromine extends the SAR by introducing a halogen capable of forming halogen bonds with protein backbone carbonyls or π-systems, while the 3-oxy linkage offers a metabolic profile distinct from the 4-oxy series. Researchers should select the hydrochloride salt (CAS 1219977-35-1) at NLT 98% purity for reliable radioligand binding and functional assays.

Aspartic Protease Conformational Probing with a Meta-Bromo Analog of the Pepsin Inhibitor Chemotype

The para-bromo analog of the 3-alkoxy-4-arylpiperidine class exhibits pH-dependent, conformation-selective pepsin inhibition (Kd = 1.4 ± 0.2 µM) that is mechanistically distinct from pepstatin A [1]. The target compound offers a meta-bromo variant of this chemotype, enabling researchers to probe how halogen position on the benzyl ring affects the pH-dependent ionization of the piperidine nitrogen (pKa shifts) and the conformational selection of the enzyme. This compound is applicable in stopped-flow fluorescence binding studies under controlled pH conditions (pH 3–7).

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling of the Meta-Bromobenzyl Handle

The meta-bromine substituent on the benzyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (C–N), and Sonogashira couplings. This enables rapid parallel library synthesis for SAR exploration without requiring de novo scaffold construction [1]. The 95% purity grade is acceptable for this synthetic intermediate application, though the NLT 98% grade is recommended if the coupling products will be directly screened in biological assays.

CNS Penetration Studies Leveraging the Increased Lipophilicity of the Meta-Bromo Scaffold

The computed LogP increase of ~0.9–1.1 units over the des-bromo 3-benzyloxypiperidine parent suggests enhanced passive membrane permeability and potential blood-brain barrier penetration [1][2]. The target compound is appropriate for CNS drug discovery programs where the D4R or other CNS targets are implicated, provided that empirical LogD, PAMPA, and MDCK-MDR1 permeability assays are performed to validate the predicted property advantage. The hydrochloride salt's aqueous solubility facilitates intravenous and oral formulation for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 3-[(3-Bromobenzyl)oxy]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.